molecular formula C10H18N2O2 B570614 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 122848-57-1

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B570614
M. Wt: 198.266
InChI Key: YPCQQZHIBTVQAB-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . It is also known by its IUPAC name, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate .


Synthesis Analysis

The synthesis of Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves a reaction with hydrogen in methanol under certain conditions . The reaction conditions include a temperature of 20℃ and a duration of 1.5 hours .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a compound with a molecular weight of 198.26 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Efficient scalable synthesis routes for enantiomerically pure tert-butyl azabicycloheptane carboxylates have been developed, improving on previous methods with innovative approaches and yielding significant amounts of the compound (Maton et al., 2010).

  • Piperidine derivatives, which are synthesized through intramolecular nucleophilic opening of the oxirane ring in tert-butyl azabicycloheptane carboxylates, have been explored for various applications (Moskalenko & Boev, 2014).

  • Conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues synthesized from L-serine, indicate potential applications in biochemical and pharmaceutical research (Hart & Rapoport, 1999).

  • Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, synthesized via regioselective ring-opening of a racemic N-Boc-protected azabicycloheptane, serves as a scaffold for the preparation of substituted piperidines, indicating potential in synthetic chemistry and drug design (Harmsen et al., 2011).

  • Synthesis of substituted diazabicycloheptanes from pyrrolidine suggests potential applications in designing novel compounds with multiple conformations in solution (Yakovlev, Lobanov, & Potekhin, 2000).

  • Bifunctional tert-butyl azaspiroheptane carboxylates provide a convenient entry point to novel compounds, enhancing chemical space exploration complementary to piperidine ring systems (Meyers et al., 2009).

  • Chiral penam-3-carboxylic acid and its substituted derivatives, synthesized from D-cysteine methyl ester and tert-butyl formylacetate, are crucial in the study of penicillin-type β-lactams (Chiba et al., 1989).

  • The intermediacy of diazirinylidene in the fragmentation of butyl azirine carboxylates supports its role in the formation of unique compounds through cycloaddition and O-H insertion reactions (Hanzlová et al., 2014).

  • The synthesis of halo-substituted diazabicycloheptanones and their transformations into pyrrolidines and perhydroazirinopyrroles highlight their diverse pharmacological profiles and usefulness as organic synthons (Kumar, Kulia, Singh, & Bhargava, 2016).

Safety And Hazards

The safety information for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate indicates that it has a GHS07 signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQQZHIBTVQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674240
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

CAS RN

122848-57-1
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
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Synthesis routes and methods I

Procedure details

3-tert-Butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester. To a 3 L round-bottomed flask, was added the filtered reaction mixture of 3-amino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester in pentanol/ethanol mixture. To the mixture sodium bicarbonate (30.8 g, 367 mmol), H2O (655 mL), and Boc anhydride (38 g, 174.1 mmol) were added. The mixture was stirred under N2(g) for 15 h at room temperature. The biphasic mixture was then separated and the organics were washed with brine (655 mL). The organics were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The material was warmed to 98° C. in toluene/heptanes (280 mL each) and then filtered. The filtrate was slowly cooled to room temperature and stirred for 20 h. The resulting solids were filtered and washed with heptanes to provide the title compound (39.5 g, 64% over two steps). 1H-NMR (CD3OD, 400 MHz): 7.31 (m, 5H), 5.11 (s, 2H), 4.20 (m, 1H), 3.50-3.70 (m, 4H), 3.34-3.42 (m, 1H), 3.18-3.29 (m, 1H), 2.49 (m, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
pentanol ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
655 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Synthesis routes and methods III

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods IV

Procedure details

3-Benzyl, 6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate. To a 1 L round-bottomed flask were added 3-tert-butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (44 g, 104 mmol) in dichloromethane (150 mL) and trifluoroacetic acid (51 mL). The reaction mixture was stirred for 20 h. The reaction mixture was concentrated under reduced pressure. The residual material was taken up in ethanol (250 mL) and basified with 25% NaOH(aq) to pH ˜12 (70 mL). Additional 25% NaOH(aq) (15 mL) was added and the resulting mixture was warmed to 60° C. for 1.5 h. After cooling to room temperature, the resulting mixture was then slowly added to di-tert-butyl dicarbonate (22.7 g, 104 mmol) in ethanol (30 mL) at room temperature over 40 minutes. The reaction mixture was concentrated under reduced pressure, and the resulting residual was partitioned between H2O and ethyl acetate (250 mL each). The aqueous layer was extracted one more time with ethyl acetate and the combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was further purified by flash column chromatography (2×330 g silica, 15 to 45% EA/hexanes) to provide the title compound (20.9 g, 67%). 1H-NMR (CD3OD, 400 MHz): 7.32 (m, 5H), 5.16 (s, 2H), 4.66 (m, 1H), 4.04 (m, 2H), 3.86 (d, J=12.1 Hz, 1H), 3.45 (m, 1H), 3.25 (m, 1H), 3.02-3.16 (m, 2H), 1.41 (s, 9H). MS (electrospray): exact mass calculated for C18H24N2O4, 332.17; m/z found, 233.1 [M+H]+.
[Compound]
Name
6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
67%

Citations

For This Compound
5
Citations
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for binding affinity …
Number of citations: 47 pubs.acs.org
Y Gao, HT Ravert, H Valentine, U Scheffel… - Bioorganic & medicinal …, 2012 - Elsevier
The radiosynthesis and in vivo evaluation of 5-(5-(6-[ 11 C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole [ 11 C]rac-(1), a potential PET tracer for α7 nicotinic …
Number of citations: 11 www.sciencedirect.com
J Ji, WH Bunnelle, DJ Anderson, C Faltynek… - Biochemical …, 2007 - Elsevier
5-[(1R,5S)-3,6-Diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile (A-366833) is a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([ 3 H]-cytisine) …
Number of citations: 43 www.sciencedirect.com
AG Horti, HT Ravert, Y Gao, DP Holt… - Nuclear medicine and …, 2013 - Elsevier
INTRODUCTION: α7-nicotinic acetylcholine receptor (α7-nAChR) is one of the major neuronal nAChR subtypes. α7-nAChR is involved in variety of neuronal processes and disorders …
Number of citations: 27 www.sciencedirect.com
VI Savych, VL Mykhalchuk, PV Melnychuk… - The Journal of …, 2021 - ACS Publications
A general approach to bicyclic fused pyrrolidines via [3 + 2]-cycloaddition between nonstabilized azomethyne ylide and endocyclic electron-deficient alkenes was elaborated. “Push–pull…
Number of citations: 16 pubs.acs.org

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